3-(4-bromophenyl)prop-2-enamide
Description
3-(4-Bromophenyl)prop-2-enamide is a synthetic α,β-unsaturated amide featuring a brominated aromatic ring at the β-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The 4-bromophenyl group enhances lipophilicity and influences electronic properties, facilitating interactions with hydrophobic protein pockets. For example, its derivative AC1LPSZG (Figure 1), which includes a phenylsulfonyl group and pyridinemethyl substituent, acts as a potent mTORC1/2 inhibitor with anti-non-small cell lung carcinoma (NSCLC) activity .
Properties
CAS No. |
27318-06-5 |
|---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-bromocinnamic acid (1.0 mmol) and 4-bromoaniline (1.0 mmol) are dissolved in anhydrous dichloromethane. DCC (1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added as coupling reagents, and the mixture is stirred at 50°C for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts. The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes (10–30%), yielding this compound as a white solid.
Analytical Validation
Key spectroscopic data for the product include:
-
1H NMR (300 MHz, CDCl3): δ 7.61–7.46 (m, 4H, Ar-H), 6.41 (d, J = 15.9 Hz, 1H, CH=CH), 6.36 (d, J = 15.6 Hz, 1H, CH=CH), 5.99 (d, J = 8.1 Hz, 1H, NH).
-
13C NMR (75 MHz, CDCl3): δ 166.7 (C=O), 140.3 (CH=CH), 133.6 (C-Br), 130.8–123.1 (Ar-C).
This method consistently delivers yields of 70–74% but requires stoichiometric amounts of coupling reagents, generating significant byproducts.
Base-Catalyzed Condensation Approaches
Base-mediated condensation between acetamide derivatives and 4-bromobenzaldehyde offers a scalable route to this compound.
Sodium Hydroxide–Mediated Synthesis
A mixture of acetanilide (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in methanol is treated with 30% aqueous NaOH (10 mL) under vigorous stirring. The reaction is refluxed for 6–8 hours, after which the solvent is removed under reduced pressure. The residual mass is precipitated in ice water, filtered, and recrystallized from ethanol to yield the target compound.
Key Data
This method avoids expensive coupling reagents but necessitates prolonged reaction times and excess base, complicating purification.
Organocatalytic Methods Using N-Heterocyclic Carbenes
NHC catalysts, such as 1,3-didodecyl benzimidazolium bromide (NHC-D), enable atom-economical synthesis under mild conditions.
Catalytic Cycle and Procedure
A solution of 4-bromocinnamic acid (1.0 mmol) and 4-bromoaniline (1.0 mmol) in tetrahydrofuran (THF) is treated with NHC-D (0.02 mmol) and potassium carbonate (0.3 mmol). The reaction proceeds at room temperature for 12 hours under argon atmosphere. After extraction with ethyl acetate and column chromatography, the product is isolated in 74% yield.
Advantages Over Conventional Methods
Microwave-Assisted Green Synthesis
Microwave irradiation drastically reduces reaction times while maintaining high yields.
Optimized Protocol
Equimolar amounts of acetanilide and 4-bromobenzaldehyde in methanol are irradiated at 300 W for 3–5 minutes. The mixture is cooled, poured into ice water, and filtered to afford the product without column chromatography.
Performance Metrics
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Addition Reactions: The double bond in the prop-2-enamide group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(4-bromophenyl)prop-2-enamide serves as a versatile building block in organic synthesis. It can undergo various functionalization reactions due to the presence of the bromine substituent on the aromatic ring and the double bond in the prop-2-enamide moiety. These characteristics make it valuable for synthesizing more complex molecules with specific functionalities.
Common Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : 4-bromobenzaldehyde and an amine.
- Formation of Intermediate : A Schiff base is formed through condensation under acidic conditions.
- Amidation : The final product is obtained by reacting the amine with acryloyl chloride.
Biological Applications
Enzyme-Substrate Interactions
In biological research, this compound can be utilized as a probe to study enzyme-substrate interactions. Its structure allows it to mimic substrates in enzymatic reactions, providing insights into the mechanisms of action of various enzymes.
Therapeutic Potential
This compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-cancer activity and could serve as lead compounds for developing new drugs targeting specific diseases, including cancer and inflammatory conditions .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is employed in producing specialty chemicals and polymers. Its reactivity allows it to be used in creating materials with tailored properties for specific applications.
Case Study 1: Molecularly Imprinted Polymers (MIPs)
A study demonstrated the use of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide in fabricating molecularly imprinted polymers (MIPs). These polymers were designed to selectively bind biomolecules such as tyramine and L-norepinephrine. The results showed high imprinting factors, indicating that these polymers could effectively capture target analytes from complex mixtures .
| Compound | Imprinting Factor | Target Analyte |
|---|---|---|
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 2.47 | Tyramine |
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 2.50 | L-norepinephrine |
The study concluded that these MIPs could have significant applications in biomedical fields, particularly in drug delivery and detection systems.
Case Study 2: Anticancer Activity
Research has highlighted the anticancer properties of compounds related to this compound. In vitro studies indicated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the prop-2-enamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Cinnamanilides
Key Compounds :
- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide
Properties and Activity :
- Antibacterial Efficacy: 3,4-Dichlorocinnamanilides exhibit broader-spectrum activity than mono-chlorinated analogs, with submicromolar efficacy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The dichloro substitution enhances membrane penetration and target binding .
- Cytotoxicity : Dichloro derivatives show minimal cytotoxicity to mammalian cells (e.g., IC₅₀ > 100 μM for porcine macrophages), making them promising drug candidates .
Oxadiazole Derivatives with 4-Bromophenyl Moieties
Key Compounds :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Properties and Activity :
Natural Prop-2-enamide Derivatives
Key Compounds :
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Plant-derived)
Properties and Activity :
- Anti-inflammatory: Exhibits IC₅₀ = 17.00 ± 1.11 μM in LPS-induced NO suppression assays, outperforming quercetin (IC₅₀ = 17.21 ± 0.50 μM). Polar hydroxyl groups improve solubility but reduce membrane permeability compared to halogenated analogs .
Sulfonyl and Heterocyclic Modifications
Key Compound : AC1LPSZG
- Structural Features : Incorporates a phenylsulfonyl group (electron-withdrawing) and pyridinemethyl side chain.
- Pharmacology: Demonstrates nanomolar inhibition of mTORC1/2 (IC₅₀ = 12 nM) and efficacy in NSCLC xenograft models. The sulfonyl group stabilizes the enamide conformation, enhancing target binding .
Biological Activity
3-(4-Bromophenyl)prop-2-enamide, an organic compound belonging to the acrylamide class, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromophenyl group, contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 241.1 g/mol
- CAS Number : 27318-06-5
The compound's structure allows it to interact with various biological targets, influencing cellular processes and potentially leading to therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. The bromine atom enhances the compound's reactivity, facilitating interactions with biomolecules involved in critical signaling pathways. This mechanism is vital for its potential anticancer and antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. For instance, in vitro assays demonstrated:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of acrylamides, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against resistant strains of bacteria .
- Anticancer Mechanisms : A recent investigation focused on the anticancer mechanisms of this compound revealed that it significantly downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells. This dual action contributes to its effectiveness as a potential chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic pathways for 3-(4-bromophenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is commonly employed. First, 4-bromophenylpropanoic acid is esterified using ethanol and an acid catalyst (e.g., H₂SO₄) to form the ethyl ester intermediate. Second, the ester undergoes coupling with propargylamine or acrylamide derivatives under basic conditions (e.g., NaOH/EtOH) via nucleophilic acyl substitution. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for amine:ester) to improve yields . For regioselectivity, inert atmospheres (N₂/Ar) minimize oxidation side-products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons) and distinguishes amide NH peaks (δ 8.5–9.5 ppm).
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ (theoretical m/z 252.01 for C₉H₈BrNO) and fragmentation patterns.
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How does solubility impact experimental design for this compound?
- Methodological Answer : this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMSO, DMF) and halogenated solvents (CH₂Cl₂). For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid solvent interference. Crystallization for structural analysis requires slow evaporation from ethanol/water (7:3 v/v) to yield high-purity crystals .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in structural assignments from NMR?
- Methodological Answer : Discrepancies in alkene geometry (E/Z) or amide tautomerism can arise from dynamic effects in NMR. Single-crystal X-ray diffraction definitively assigns the (E)-configuration via dihedral angles (C–C–C–O ~0°) and hydrogen-bond distances (e.g., 2.8–3.0 Å for N–H···O). Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals, and validate with R-factor convergence (<5%) .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the phenyl ring via electrophilic substitution to modulate electronic properties.
- Bioisosteric replacement : Replace the bromine atom with chlorine or iodine to study halogen-bonding effects in protein-ligand interactions.
- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .
Q. How do intermolecular hydrogen bonds influence the compound’s crystallographic packing and stability?
- Methodological Answer : Graph-set analysis (using Etter’s rules) reveals prevalent N–H···O and C–H···π interactions, forming R₂²(8) motifs. These interactions stabilize layered packing, as observed in ORTEP-3 visualizations. Hydrogen-bond donor-acceptor distances (2.7–3.1 Å) and angles (150–170°) are critical for predicting polymorphism .
Q. What experimental approaches validate the compound’s role in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) and Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive).
- Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map binding poses, prioritizing residues within 4 Å of the bromophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
